1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one
CAS No.:
Cat. No.: VC17801614
Molecular Formula: C12H15FN2O
Molecular Weight: 222.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15FN2O |
|---|---|
| Molecular Weight | 222.26 g/mol |
| IUPAC Name | 1-(5-amino-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanone |
| Standard InChI | InChI=1S/C12H15FN2O/c1-8(16)15-5-4-12(14)11-3-2-10(13)6-9(11)7-15/h2-3,6,12H,4-5,7,14H2,1H3 |
| Standard InChI Key | FQGMSZLBARVVOU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCC(C2=C(C1)C=C(C=C2)F)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydro-1H-2-benzazepine core, where the azepine ring exists in a partially saturated conformation. Key structural elements include:
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Amino group (-NH): Positioned at carbon 5, this group enhances hydrogen-bonding potential and may participate in receptor interactions.
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Fluorine atom (-F): Located at carbon 8, fluorine’s electronegativity can alter electron distribution and improve metabolic stability.
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Acetyl group (-COCH): Attached to the azepine nitrogen, this moiety influences solubility and steric bulk.
The hydrochloride salt form (, MW 258.72 g/mol) is often preferred in drug development due to improved crystallinity and solubility.
Table 1: Comparative Properties of Free Base and Hydrochloride Salt
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 222.26 | 258.72 |
| Solubility | Moderate in organic solvents | High in aqueous media |
| Stability | Sensitive to oxidation | Enhanced hygroscopicity |
Spectroscopic Characterization
While experimental spectral data for this specific compound is unavailable, analogous benzazepines exhibit distinct NMR and IR profiles:
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NMR: Protons on the saturated azepine ring typically resonate between δ 1.5–3.0 ppm, while aromatic protons appear upfield (δ 6.5–7.5 ppm) .
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IR Spectroscopy: Stretching vibrations for the acetyl group () and primary amine () are expected.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one likely involves:
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Benzazepine Ring Formation: Cyclization of a phenethylamine precursor via intramolecular alkylation or reductive amination .
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Functionalization: Introduction of fluorine via electrophilic aromatic substitution or halogen exchange, followed by acetylation at the azepine nitrogen.
Scheme 1: Hypothetical Synthesis Route
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Starting Material: 2-Fluoroaniline → N-protected intermediate.
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Cyclization: Employing a Dieckmann condensation or transition-metal-catalyzed C–N coupling.
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Amination: Selective introduction of the primary amine at position 5.
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Acetylation: Treatment with acetic anhydride or acetyl chloride.
Challenges in Synthesis
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Regioselectivity: Ensuring precise placement of the fluorine and amino groups requires directing groups or protective strategies.
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Ring Strain: The seven-membered azepine ring may undergo undesirable ring-opening under acidic or basic conditions .
| Compound | Target | IC (nM) | Therapeutic Area |
|---|---|---|---|
| Fenoldopam | D1 Receptor | 12 | Hypertension |
| Latrepirdine | NMDA Receptor | 450 | Alzheimer’s Disease |
| Target Compound (Hypothetical) | D2/D3 Receptors | N/A | Neuropsychiatric Disorders |
Future Directions and Research Opportunities
Preclinical Development
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ADMET Studies: Evaluate absorption, distribution, and cytochrome P450 interactions.
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Crystallography: Determine X-ray structure to guide structure-based drug design.
Structural Modifications
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Fluorine Replacement: Investigate chloro or bromo analogs for enhanced binding affinity.
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Prodrug Strategies: Esterification of the acetyl group to improve bioavailability.
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